![molecular formula C18H29NO3 B12618928 N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide CAS No. 920277-54-9](/img/structure/B12618928.png)
N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide: is an organic compound characterized by the presence of a benzamide group attached to a 1,3-dihydroxyundecan-2-yl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dihydroxyundecane and benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to a primary amine, altering the compound’s properties.
Substitution: The benzamide group can participate in substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biology and Medicine:
Drug Development: N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biochemical Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industry:
Coatings and Adhesives: It is utilized in the formulation of coatings and adhesives with enhanced performance characteristics.
Agriculture: The compound is explored for its potential use in agrochemicals, such as pesticides or herbicides.
作用機序
The mechanism of action of N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells.
類似化合物との比較
N-[(2S)-1,3-Dihydroxyundecan-2-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-[(2S)-1,3-Dihydroxyundecan-2-yl]formamide: Contains a formamide group instead of a benzamide group.
Uniqueness: N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide is unique due to its specific combination of a benzamide group with a 1,3-dihydroxyundecan-2-yl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
920277-54-9 |
|---|---|
分子式 |
C18H29NO3 |
分子量 |
307.4 g/mol |
IUPAC名 |
N-[(2S)-1,3-dihydroxyundecan-2-yl]benzamide |
InChI |
InChI=1S/C18H29NO3/c1-2-3-4-5-6-10-13-17(21)16(14-20)19-18(22)15-11-8-7-9-12-15/h7-9,11-12,16-17,20-21H,2-6,10,13-14H2,1H3,(H,19,22)/t16-,17?/m0/s1 |
InChIキー |
SJJVABMBSWENBR-BHWOMJMDSA-N |
異性体SMILES |
CCCCCCCCC([C@H](CO)NC(=O)C1=CC=CC=C1)O |
正規SMILES |
CCCCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



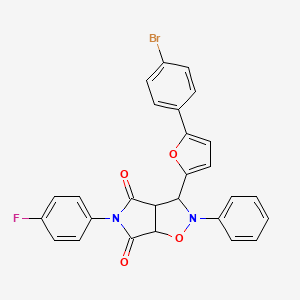
![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)
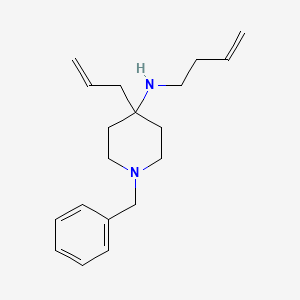
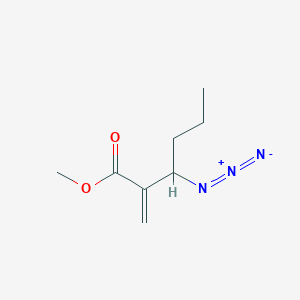
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
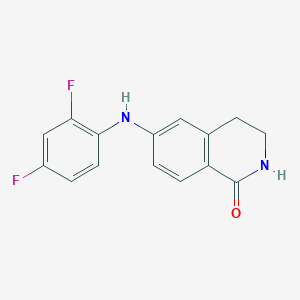
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
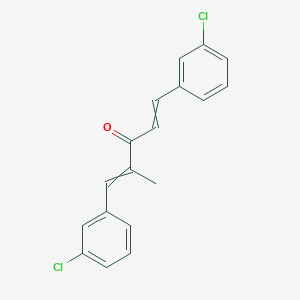
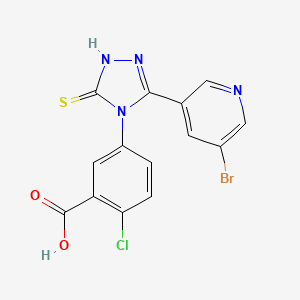
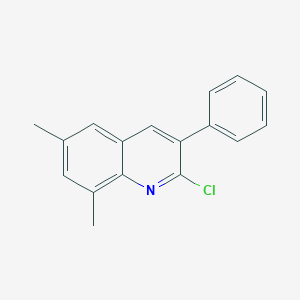
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)
